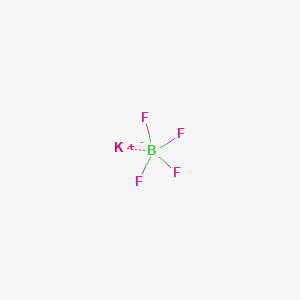

Potassium tetrafluoroborate

説明

特性

IUPAC Name |

potassium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.K/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEBROIVCDHVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037015 | |

| Record name | Potassium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White odorless powder; [Solvay Fluorides MSDS] | |

| Record name | Borate(1-), tetrafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14075-53-7, 68220-77-9, 12228-71-6 | |

| Record name | Potassium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14075-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-)-10B, tetrafluoro-, potassium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068220779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borate(1-), tetrafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium fluorohydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7045L690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetrafluoroborate (B81430) (KBF₄) is a versatile inorganic salt with significant applications ranging from a reagent in organic synthesis to a flux in metallurgy and a component in electrochemical processes. Its utility in the synthesis of pharmaceutical intermediates and functional materials necessitates a thorough understanding of its preparation and analytical validation. This guide provides a comprehensive overview of common synthesis methodologies, detailed experimental protocols, and a multi-faceted approach to its characterization, ensuring product quality and consistency for research and development applications.

Introduction

Potassium tetrafluoroborate is a white, crystalline, odorless powder that has gained prominence in various scientific and industrial fields. It serves as a stable, convenient source of the tetrafluoroborate anion (BF₄⁻), a weakly coordinating anion that imparts useful solubility and reactivity characteristics to its salts. In pharmaceutical and materials science, KBF₄ is used in the synthesis of organotrifluoroborates, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. It also finds use as a flux in brazing and soldering, an abrasive material, and in the production of boron-containing alloys. Given its diverse applications, the ability to synthesize and rigorously characterize KBF₄ is crucial for ensuring reproducibility and high performance in sensitive applications.

Synthesis of this compound

The preparation of this compound can be achieved through several routes, primarily involving the reaction of a boron source, a fluorine source, and a potassium source. The choice of method often depends on the desired purity, scale, cost of reagents, and available equipment.

Common Synthesis Methodologies

Method 1: Reaction of Boric Acid and Hydrofluoric Acid

This is the most traditional and widely cited method for laboratory-scale synthesis. It proceeds in two steps: first, the formation of fluoroboric acid (HBF₄) from boric acid (H₃BO₃) and hydrofluoric acid (HF), followed by neutralization with a potassium salt like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).

-

Step 1: Formation of Fluoroboric Acid B(OH)₃ + 4HF → HBF₄ + 3H₂O

-

Step 2: Neutralization HBF₄ + KOH → KBF₄ + H₂O or 2HBF₄ + K₂CO₃ → 2KBF₄ + H₂O + CO₂

Method 2: Synthesis from Boron Trifluoride Etherate

This method is suitable for producing anhydrous KBF₄ and avoids the direct handling of highly corrosive hydrofluoric acid. Boron trifluoride diethyl etherate (BF₃·OEt₂) is reacted with anhydrous potassium fluoride (B91410) (KF).

-

Reaction: BF₃·OEt₂ + KF → KBF₄ + Et₂O

Method 3: Alternative Fluorine Sources

To mitigate the high cost and hazards associated with anhydrous hydrofluoric acid, industrial processes may utilize alternative fluorine sources like hexafluorosilicic acid (H₂SiF₆). This process involves reacting H₂SiF₆ with boric acid, followed by the addition of a potassium salt to precipitate KBF₄.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis via Boric Acid, Hydrofluoric Acid, and Potassium Hydroxide

-

Reaction Setup: In a fume hood, equip a polyethylene (B3416737) or Teflon-lined reactor with a magnetic stirrer and a cooling bath.

-

Fluoroboric Acid Preparation: Carefully add a stoichiometric amount of boric acid (H₃BO₃) to a 48% aqueous solution of hydrofluoric acid (HF). The molar ratio should be 1:4 (H₃BO₃:HF). Maintain the temperature below 40°C during the addition. Stir the mixture for 4-6 hours until the boric acid is fully dissolved, forming fluoroboric acid (HBF₄).

-

Neutralization: Slowly add a 5 M solution of potassium hydroxide (KOH) to the fluoroboric acid solution under continuous stirring and cooling. Monitor the pH with an indicator such as methyl orange. Continue adding KOH until the solution is neutralized.

-

Precipitation and Isolation: this compound will precipitate out of the solution due to its relatively low water solubility. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the white crystalline precipitate by vacuum filtration. Wash the crystals several times with cold deionized water and then with cold ethanol (B145695) to remove residual impurities.

-

Drying: Dry the purified KBF₄ product in a vacuum oven at 80-100°C to a constant weight.

Protocol 2.2.2: Synthesis from BF₃·OEt₂ and KF

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis.

-

Reagent Addition: Transfer anhydrous potassium fluoride (KF) and boron trifluoride diethyl etherate (BF₃·OEt₂) into the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture and gently reflux for 24 hours.

-

Isolation: Cool the reaction mixture to room temperature. Add acetone (B3395972) to the mixture to help precipitate the product and dissolve any unreacted starting material.

-

Purification: Filter the solid product to remove the acetone and any excess KF.

-

Drying: Dry the final product under vacuum.

Synthesis Workflow Diagram

Caption: General workflows for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized KBF₄. A combination of spectroscopic, thermal, and diffraction techniques is typically employed.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | KBF₄ | |

| Molar Mass | 125.90 g/mol | |

| Appearance | White crystalline powder | |

| Density | 2.505 g/mL at 25°C | |

| Melting Point | 530 °C (decomposes) | |

| Solubility in Water | 0.448 g / 100 g at 20°C | |

| 6.27 g / 100 g at 100°C | ||

| Crystal Structure | Orthorhombic |

Analytical Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is the definitive method for confirming the crystalline structure of the synthesized product. The diffraction pattern of a pure sample should match the standard pattern for orthorhombic KBF₄.

-

Protocol:

-

Grind a small amount of the dried KBF₄ sample into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range (e.g., 10-80°) with an appropriate step size.

-

Compare the resulting peak positions and intensities with a reference database (e.g., JCPDS) to confirm the phase identity and assess purity.

-

3.2.2. Vibrational Spectroscopy (FTIR & Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the tetrafluoroborate anion (BF₄⁻), confirming the compound's identity.

-

FTIR Protocol:

-

Prepare a KBr pellet by mixing a small amount

-

Navigating the Solubility Landscape of Potassium Tetrafluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrafluoroborate (B81430) (KBF₄) is a versatile inorganic salt with applications spanning from a reagent in organic synthesis to its use in fluxes for soldering and brazing. For researchers, scientists, and professionals in drug development, understanding its solubility in various organic solvents is paramount for its effective utilization in chemical reactions, formulation development, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of KBF₄ in organic solvents, details established experimental protocols for its determination, and offers a structured framework for approaching solubility studies.

Quantitative Solubility Data

Precise, quantitative data on the solubility of potassium tetrafluoroborate in common organic solvents is sparse and can be contradictory across different sources. Qualitative descriptions generally indicate that KBF₄ has limited solubility in many organic solvents. It is often cited as being slightly soluble in hot ethanol (B145695) and insoluble in cold ethanol.[1][2][3][4][5][6][7] Some sources suggest solubility in acetone, though this is not consistently reported.[8]

To illustrate how such data should be presented for comparative analysis, the following table provides a template with hypothetical values. Researchers are encouraged to populate this table with their own experimentally determined data.

Table 1: Solubility of this compound in Various Organic Solvents (Hypothetical Data)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Molar Solubility (mol/L) |

| Methanol | 25 | Value | Value |

| 50 | Value | Value | |

| Ethanol | 25 | Value | Value |

| 50 | Value | Value | |

| Acetone | 25 | Value | Value |

| 50 | Value | Value | |

| Acetonitrile | 25 | Value | Value |

| 50 | Value | Value | |

| Propylene Carbonate | 25 | Value | Value |

| 50 | Value | Value | |

| gamma-Butyrolactone | 25 | Value | Value |

| 50 | Value | Value |

Experimental Protocols for Solubility Determination

The determination of the solubility of a salt like this compound in an organic solvent can be achieved through several well-established experimental methods. The choice of method often depends on the required precision, the nature of the solvent, and the available analytical instrumentation. Two common and reliable methods are the gravimetric method and the spectroscopic method.

Isothermal Gravimetric Method

This classical and straightforward method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute.[1][2][9][10]

Materials and Apparatus:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled water bath or incubator

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical balance

-

Drying oven

-

Evaporating dish or watch glass

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly stopper the flask and place it in a thermostatically controlled bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling. Filter the solution using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Drying: Place the evaporating dish in a drying oven at a temperature suitable for evaporating the solvent without decomposing the KBF₄. Dry the residue to a constant mass.

-

Calculation: The solubility can be calculated as follows:

-

Mass of dissolved KBF₄ = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved KBF₄ / Mass of solvent) x 100

-

UV-Vis Spectroscopic Method

This method is suitable if this compound or a derivative exhibits absorbance in the UV-Vis spectrum, or if a suitable colorimetric reaction can be employed. This method is often faster than the gravimetric method but requires the development of a calibration curve.[11][12]

Materials and Apparatus:

-

This compound

-

Organic solvent of interest

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of KBF₄ of known concentrations in the chosen organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of KBF₄ in the organic solvent at a constant temperature as described in the gravimetric method.

-

Sample Preparation: Withdraw a known volume of the clear, filtered supernatant from the saturated solution. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of KBF₄ in the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While a comprehensive, centralized database for the solubility of this compound in various organic solvents is currently lacking, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial parameter. By employing standardized methodologies such as the isothermal gravimetric or spectroscopic methods, reliable and comparable data can be generated. This, in turn, will facilitate the effective application of KBF₄ in diverse areas of chemical research and development. It is recommended that future work focus on the systematic determination of KBF₄ solubility in a range of common organic solvents across different temperatures to build a robust and publicly accessible dataset.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. This compound | 14075-53-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 14075-53-7 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scirp.org [scirp.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

In-Depth Technical Guide to the Thermal Decomposition of Potassium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium tetrafluoroborate (B81430) (KBF₄). It details the decomposition pathway, thermodynamic properties, and kinetic aspects of this process, supported by experimental data and methodologies. This information is critical for applications where KBF₄ is subjected to elevated temperatures, such as in chemical synthesis, materials science, and various industrial processes.

Executive Summary

Potassium tetrafluoroborate is a stable inorganic salt at ambient conditions. However, upon heating, it undergoes a series of thermal events, including a solid-solid phase transition before melting and subsequent decomposition. The thermal decomposition of KBF₄ is a critical consideration in its various applications, influencing process efficiency, product purity, and safety. This guide synthesizes available data to provide a detailed understanding of these processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | KBF₄ | [1] |

| Molar Mass | 125.90 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 2.505 g/mL at 25 °C | [2] |

| Melting Point | 530 °C (decomposes) | [2] |

| Solubility in Water | 4.4 g/L at 20 °C | [2] |

| Crystal Structure | Orthorhombic | [1] |

Thermal Behavior and Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that is initiated around its melting point. The decomposition pathway involves the sequential release of boron trifluoride (BF₃) gas, leading to the formation of different potassium fluoride (B91410) salts.

Solid-Solid Phase Transition

Prior to melting and decomposition, this compound undergoes a reversible solid-solid phase transition. Differential Scanning Calorimetry (DSC) data reveals an endothermic peak at approximately 291°C, corresponding to the transition from the orthorhombic to the cubic crystal structure.[3]

Decomposition Stages

The thermal decomposition of KBF₄ is reported to occur in two primary stages:

Stage 1: Decomposition to Potassium Pentafluorodiborate

Upon reaching its melting point of approximately 530°C, KBF₄ begins to decompose, releasing boron trifluoride gas and forming potassium pentafluorodiborate (K₂B₂F₅).

Reaction: 2KBF₄(l) → K₂B₂F₅(s) + BF₃(g)

Stage 2: Decomposition to Potassium Fluoride

At higher temperatures, around 770°C, the intermediate potassium pentafluorodiborate further decomposes to potassium fluoride (KF) with the additional release of boron trifluoride.

Reaction: K₂B₂F₅(s) → 2KF(s) + BF₃(g)

This two-step decomposition pathway is a critical aspect to consider in high-temperature applications of KBF₄.

Quantitative Thermal Analysis Data

Table 2: Summary of Thermal Events for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) (from TGA) | Enthalpy Change (ΔH) | Products |

| Solid-Solid Phase Transition | ~291 | - | 0 | Endothermic | Cubic KBF₄ |

| Melting & Initial Decomposition | ~530 | - | Theoretical: ~27% (for 2KBF₄ → K₂B₂F₅ + BF₃) | Endothermic | K₂B₂F₅, BF₃ |

| Secondary Decomposition | ~770 | - | Theoretical: ~27% (for K₂B₂F₅ → 2KF + BF₃) | Endothermic | KF, BF₃ |

Note: The mass loss percentages are theoretical calculations based on the stoichiometry of the proposed decomposition reactions. Experimental values may vary depending on the experimental conditions.

Experimental Protocols

To obtain reliable and reproducible data on the thermal decomposition of this compound, standardized experimental protocols for TGA and DSC are crucial.

Thermogravimetric Analysis (TGA) Protocol

TGA is used to measure the change in mass of a sample as a function of temperature.

Table 3: Recommended TGA Experimental Protocol for KBF₄ Analysis

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated thermogravimetric analyzer | Ensures accuracy and precision of mass and temperature measurements. |

| Sample Mass | 5-10 mg | A small sample size minimizes thermal gradients within the sample. |

| Crucible | Platinum or Alumina crucible | These materials are inert at high temperatures and will not react with KBF₄ or its decomposition products. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents side reactions such as oxidation. |

| Gas Flow Rate | 20-50 mL/min | Ensures a stable and inert environment around the sample and efficiently removes gaseous decomposition products. |

| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution and experiment time. |

| Temperature Range | Ambient to 1000 °C | To cover all expected thermal events, including the final decomposition step. |

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as a function of temperature.

Table 4: Recommended DSC Experimental Protocol for KBF₄ Analysis

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated differential scanning calorimeter | Ensures accurate measurement of heat flow and temperature. |

| Sample Mass | 2-5 mg | A smaller sample size is generally preferred for DSC to ensure good thermal contact and minimize thermal lag. |

| Crucible | Hermetically sealed aluminum or platinum crucibles | Prevents the loss of volatile decomposition products and ensures accurate enthalpy measurements. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Maintains an inert environment within the DSC cell. |

| Gas Flow Rate | 20-50 mL/min | Provides a stable thermal environment. |

| Heating Rate | 10 °C/min | Consistent with the TGA protocol for direct comparison of results. |

| Temperature Range | Ambient to 800 °C | To capture the phase transition, melting, and initial decomposition. |

| Reference | Empty, hermetically sealed crucible | Provides a baseline for the heat flow measurement. |

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for conducting a comprehensive thermal analysis of this compound is depicted below.

Caption: Experimental workflow for the thermal analysis of KBF₄.

Kinetic Analysis

A comprehensive kinetic analysis of the thermal decomposition of KBF₄ would require experimental TGA data at multiple heating rates. From this data, the kinetic triplet (activation energy (Ea), pre-exponential factor (A), and the reaction model (f(α))) can be determined using model-fitting or model-free (isoconversional) methods. At present, there is a lack of published data on the kinetic parameters for the thermal decomposition of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal decomposition of this compound. The decomposition is a multi-step process initiated around its melting point of 530°C, proceeding through a potassium pentafluorodiborate intermediate to the final product, potassium fluoride, with the evolution of boron trifluoride gas. While the general pathway is understood, there is a need for more detailed quantitative experimental data from TGA and DSC analyses to fully characterize the mass loss and enthalpy changes associated with each decomposition step. Furthermore, a comprehensive kinetic study would provide valuable insights into the reaction mechanism and allow for the prediction of decomposition behavior under various thermal conditions. The provided experimental protocols offer a standardized approach for researchers to generate this much-needed data.

References

An In-depth Technical Guide to Potassium Tetrafluoroborate (CAS 14075-53-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of potassium tetrafluoroborate (B81430) (CAS 14075-53-7). The information is curated to support research, development, and drug discovery activities.

Physicochemical and Spectroscopic Properties

Potassium tetrafluoroborate is an inorganic salt with the chemical formula KBF₄. It presents as a white, odorless, crystalline powder.[1][2] It is recognized for its stability under normal conditions, though it may decompose upon exposure to moisture.[3][4] This compound is incompatible with metals.[3][4]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 14075-53-7 | [5] |

| Molecular Formula | KBF₄ | [5] |

| Molecular Weight | 125.90 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 530 °C (decomposes) | [1][3] |

| Boiling Point | Decomposes | [1] |

| Density | 2.505 g/mL at 25 °C | [3][4] |

| Crystal Structure | Orthorhombic | [2] |

Solubility Data

The solubility of this compound in water increases significantly with temperature. It is slightly soluble in hot ethanol (B145695) and insoluble in cold ethanol.[3]

| Temperature (°C) | Solubility ( g/100 g H₂O) | References |

| 3 | 0.3 | [5] |

| 20 | 0.448 | [5] |

| 25 | 0.55 | [5] |

| 40 | 1.4 | [5] |

| 100 | 6.27 | [5] |

Thermodynamic and Spectroscopic Data

Key thermodynamic and spectroscopic data are provided below.

| Property | Value | References |

| Standard Enthalpy of Formation (ΔfH°solid) | Data available, specific value requires access to cited literature | [6] |

| Enthalpy of Solution | Measurements available at 298 K and 313 K | [7] |

| IR Spectra | Available via PubChem | [8] |

| Raman Spectra | Available via PubChem | [8] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key application of this compound are outlined below.

Synthesis of this compound

This protocol is based on the reaction of boric acid and hydrofluoric acid, followed by neutralization with potassium hydroxide (B78521).[9]

Materials:

-

Boric acid (H₃BO₃)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Potassium hydroxide (KOH), 5 M solution

-

Methyl orange indicator

-

Reaction kettle

-

Neutralization tank with stirring and cooling capabilities

-

Centrifuge

-

Drying oven

Procedure:

-

In a reaction kettle, carefully charge hydrofluoric acid and boric acid in a mass ratio of 25:6.2.

-

Maintain the reaction temperature below 40 °C and allow the reaction to proceed for 6 hours to form fluoroboric acid (HBF₄).

-

Transfer the resulting fluoroboric acid solution to a neutralization tank equipped with stirring and cooling.

-

Under continuous stirring and cooling, add 5 M potassium hydroxide solution until the methyl orange indicator changes color, signifying neutralization.

-

A precipitate of this compound will form.

-

Separate the precipitated crystals from the solution via centrifugation.

-

Wash the crystals with cold deionized water.

-

Dry the purified this compound crystals in an oven at a suitable temperature.

Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization from water.[9][10]

Materials:

-

Crude this compound

-

Deionized water

-

Heating mantle with magnetic stirring

-

Crystallization dish

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water by heating and stirring. The solubility significantly increases at higher temperatures.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

For further precipitation, cool the solution in an ice bath.

-

Collect the recrystallized this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified crystals under vacuum to remove any residual water.

Application in Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates, derived from this compound, are stable and effective partners in Suzuki-Miyaura cross-coupling reactions.[11][12] The following is a general protocol for such a reaction.

Materials:

-

Aryl or heteroaryl halide

-

Potassium organotrifluoroborate (e.g., potassium vinyltrifluoroborate) (1.1-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)

-

Ligand (e.g., RuPhos, 4-6 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel

Procedure:

-

In a reaction vessel, combine the aryl or heteroaryl halide, the potassium organotrifluoroborate, and the base.

-

Add the palladium catalyst and the ligand to the vessel.

-

Purge the vessel with an inert gas (nitrogen or argon).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Key Applications and Reaction Mechanisms

This compound and its derivatives have a broad range of applications in chemical synthesis and materials science.

Role in Organic Synthesis

A significant application of this compound is as a precursor to potassium organotrifluoroborates. These "ate" complexes are air- and moisture-stable, crystalline solids that serve as excellent substitutes for boronic acids in Suzuki-Miyaura cross-coupling reactions.[13] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate is depicted below.

Workflow for Synthesis and Purification

The general workflow from starting materials to a purified product of this compound is illustrated in the following diagram.

Other Industrial Applications

Beyond its role in organic synthesis, this compound is utilized in various industrial processes:

-

Fluxing Agent: It serves as a flux for soldering and brazing.[9]

-

Abrasives: It is used as a filler in resin-bonded grinding wheels.[9]

-

Metallurgy: It is a raw material for the production of boron alloys.[9]

-

Electrochemistry: It is used in electroplating and other electrochemical processes.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[3]

References

- 1. Preparation of potassium tetrafluoroborat enriched with boron 10 or boron 11 isotopes [inis.iaea.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [drugfuture.com]

- 6. This compound [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | BF4.K | CID 518872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 14075-53-7 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis of Potassium Organotrifluoroborates into Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of potassium organotrifluoroborates (R-BF₃K) to their corresponding boronic acids (RB(OH)₂). This conversion is a critical step in various synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. Understanding the kinetics, mechanisms, and experimental parameters of this hydrolysis is paramount for optimizing reaction outcomes and for the strategic design of synthetic pathways.

Introduction: The Role and Stability of Organotrifluoroborates

Potassium organotrifluoroborates have gained significant traction in organic synthesis as stable, crystalline, and easy-to-handle surrogates for the often-unstable boronic acids.[1][2] Their tetracoordinate nature renders them less susceptible to common side reactions like protodeboronation that can plague their tricoordinate boronic acid counterparts.[2][3][4] The controlled release of the active boronic acid from the trifluoroborate salt through hydrolysis is a key feature, particularly in "slow-release" strategies for cross-coupling reactions, which can minimize side reactions and improve yields.[5][6][7][8]

Mechanisms of Hydrolysis

The hydrolysis of potassium organotrifluoroborates is not a simple, single-pathway process. Extensive mechanistic studies, primarily by Lloyd-Jones and coworkers, have revealed two principal pathways that govern the conversion to boronic acids, especially under conditions relevant to Suzuki-Miyaura coupling (e.g., THF/H₂O, base, elevated temperature).[6][7][8][9]

Acid-Catalyzed Hydrolysis

Contrary to what might be expected in a nominally basic reaction medium, an acid-catalyzed pathway is significant for many organotrifluoroborates, particularly those with simple aryl, benzyl, and furyl groups.[6][7][8] This "acid-base paradox" arises from the partial phase-splitting of THF/H₂O mixtures induced by bases like cesium carbonate (Cs₂CO₃), which can lead to a lower pH in the bulk organic medium.[6][7][8] The hydrolysis is driven by the sequestration of fluoride (B91410) ions, often by glass surfaces acting as a Lewis acid ("fluorophile").[5]

Direct Dissociation

For organotrifluoroborates bearing electron-donating groups (e.g., isopropyl, β-styryl, anisyl), a more direct hydrolysis mechanism is operative.[6][7] This pathway involves the direct dissociation of a fluoride ion, facilitated by the electronic stabilization of the resulting difluoroborane (B8323493) intermediate. This leads to a much faster release of the corresponding boronic acid.[6][7]

The interplay between these two mechanisms is highly dependent on the substituent 'R', the reaction conditions, and even the physical setup of the reaction, including vessel shape and stirring rate, which can affect phase mixing.[6][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [repository.upenn.edu]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. web.uvic.ca [web.uvic.ca]

Stability of potassium organotrifluoroborates vs boronic acids

An In-depth Technical Guide to the Comparative Stability of Potassium Organotrifluoroborates versus Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Organoboron compounds are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, the efficacy and reproducibility of these reactions are critically dependent on the stability of the organoboron species. This technical guide provides a comprehensive comparison of the stability profiles of two major classes of organoboron reagents: traditional boronic acids and their corresponding potassium organotrifluoroborate salts.

Potassium organotrifluoroborates exhibit markedly enhanced stability compared to boronic acids.[1] This stability is conferred by the tetracoordinate, anionic nature of the boron atom, which protects it from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[1][2] As crystalline, free-flowing solids, organotrifluoroborates are generally stable to air and moisture, allowing for extended storage without significant degradation.[1][3] In contrast, many boronic acids are susceptible to decomposition via protodeboronation, oxidation, and dehydration to form boroxine (B1236090) anhydrides.[1][4] Consequently, potassium organotrifluoroborates can be regarded as stabilized, "protected" forms of boronic acids, offering significant advantages in terms of handling, storage, and reaction consistency.[1][5]

Core Concepts in Stability and Degradation

The stability of an organoboron reagent is primarily dictated by the electronic and steric environment of the boron atom. The fundamental differences in structure between boronic acids and organotrifluoroborates lead to vastly different stability profiles.

Boronic Acid Instability

The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it electrophilic and susceptible to several degradation pathways.[2][6]

-

Protodeboronation: This is a common decomposition pathway, especially in aqueous or protic media, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][4] This process can be catalyzed by acids or bases.[4][7]

-

Oxidation: The electrophilic boron center is vulnerable to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide, leading to oxidative cleavage of the C-B bond to form an alcohol or phenol.[1][6][8] Aliphatic boronic acids are generally more prone to oxidation than their aryl counterparts.[9]

-

Dehydration (Boroxine Formation): Boronic acids, particularly in the solid state or in concentrated solutions, can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1] While often reversible, this process complicates stoichiometry and can affect reactivity.[10]

The Stability of Potassium Organotrifluoroborates

The formation of the trifluoroborate salt dramatically enhances stability by altering the coordination state of the boron atom.

-

Tetracoordinate Structure: In a potassium organotrifluoroborate, the boron atom is tetracoordinate, forming a stable anionic complex ([R-BF₃]⁻).[1] This structure lacks a vacant p-orbital, rendering the boron center significantly less electrophilic and thus resistant to attack by water and oxygen.[1]

-

Resistance to Degradation: The strong boron-fluorine bonds and the filled orbitals of the fluoride (B91410) ions shield the boron atom from both protic and oxidative cleavage.[1][3] This makes organotrifluoroborates exceptionally stable to air, moisture, and many reaction conditions where boronic acids would degrade.[11][12] They are less prone to protodeboronation than their boronic acid or boronate ester counterparts.[11]

Data Presentation: Comparative Stability Analysis

The following tables summarize the key stability differences between the two classes of compounds based on available data.

Table 1: General Stability Characteristics

| Stability Parameter | Boronic Acids | Potassium Organotrifluoroborates | Rationale for Difference |

|---|---|---|---|

| Air & Moisture Stability | Often prone to dehydration to form boroxines; susceptible to protodeboronation with moisture.[1] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][3][13][14] | The tetracoordinate boron in the trifluoroborate is less electrophilic and shielded from attack by water.[1] |

| Oxidative Stability | Susceptible to oxidation, particularly in the presence of reactive oxygen species.[1][8] | Remarkably stable, even under strongly oxidative conditions.[1] | The filled fluoride ion orbitals protect the boron center from oxidative attack.[1] |

| Benchtop Stability | Varies greatly. Unstable examples like 2-furanboronic acid show >95% decomposition after 15 days.[1] | Generally high. Most are indefinitely stable and can be handled without special precautions.[3][5][13] | The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.[1] |

| Solution Stability | Stability is pH and solvent dependent. Can degrade in both acidic and basic conditions.[4][7] | Generally stable but can be slowly hydrolyzed back to the boronic acid, especially under basic conditions.[15][16] | The trifluoroborate acts as a protecting group that can be removed in situ to generate the active boronic acid.[5] |

Table 2: Thermal Stability Data

| Compound Type | Specific Example | Decomposition / Melting Point (°C) | Citation(s) |

|---|---|---|---|

| Potassium Organotrifluoroborate | Potassium trifluoromethyltrifluoroborate | > 300 | [3][17] |

| Potassium Organotrifluoroborate | Potassium tert-butyltrifluoroborate | > 370 | [17] |

| Boronic Acid | General | Typically lower thermal stability, can decompose upon heating. |[1] |

Visualization of Concepts and Workflows

Degradation Pathways

The diagram below illustrates the primary routes through which boronic acids can decompose.

Caption: Primary degradation pathways for tricoordinate boronic acids.

The Trifluoroborate Protective Equilibrium

Potassium organotrifluoroborates serve as a stable reservoir from which the active boronic acid can be generated in situ.

Caption: Equilibrium between a boronic acid and its stable trifluoroborate salt.

Experimental Workflow for Stability Comparison

This workflow outlines a general approach to comparing the stability of a boronic acid and its trifluoroborate salt.

Caption: Generalized workflow for the comparative stability analysis.

Experimental Protocols for Stability Assessment

The following protocols provide detailed methodologies for quantifying the stability of organoboron compounds. Analytical techniques like HPLC, NMR spectroscopy, and GC-MS are commonly used for monitoring these experiments.[10][18][19]

Protocol 1: Assessment of Hydrolytic Stability

Objective: To quantify and compare the rate of decomposition of a boronic acid and its corresponding potassium organotrifluoroborate in an aqueous environment.

Methodology: Time-course ¹H NMR spectroscopy is used to monitor the disappearance of the parent compound and the appearance of any degradation products (e.g., protodeboronation product).

Materials:

-

Boronic acid sample

-

Potassium organotrifluoroborate sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

Deuterated water (D₂O)

-

NMR tubes and spectrometer

Procedure:

-

Prepare stock solutions of the boronic acid and the trifluoroborate salt in DMSO-d₆ at a known concentration (e.g., 20 mM).

-

In an NMR tube, combine a precise volume of the stock solution (e.g., 500 µL) with a precise volume of D₂O (e.g., 100 µL).

-

Immediately acquire an initial ¹H NMR spectrum (t=0).

-

Incubate the NMR tube at a controlled temperature (e.g., 25 °C or 50 °C).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Integrate the signals corresponding to the parent compound and the protodeboronation product.

Data Analysis:

-

Plot the concentration of the parent compound versus time.

-

Calculate the percentage of decomposition at each time point.

-

Determine the half-life (t₁/₂) of each compound under the tested conditions.

Protocol 2: Assessment of Oxidative Stability

Objective: To assess the stability of the organoboron compounds in the presence of an oxidizing agent.

Methodology: The reaction with hydrogen peroxide (H₂O₂) is monitored by HPLC or NMR to quantify the rate of oxidative degradation.[20][21]

Materials:

-

Boronic acid and trifluoroborate samples

-

Aqueous hydrogen peroxide (30% w/w)

-

Suitable solvent (e.g., acetonitrile/water mixture)

-

HPLC system with UV detector or NMR spectrometer

Procedure:

-

Prepare solutions of each organoboron compound in the chosen solvent system at a known concentration.

-

To each solution, add a defined molar equivalent of hydrogen peroxide (e.g., 10 equivalents).

-

At specified time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately (e.g., by dilution with a cold mobile phase for HPLC or by adding a quenching agent like sodium sulfite).

-

Analyze the quenched sample by HPLC or NMR to determine the concentration of the remaining starting material.

Data Analysis:

-

Plot the percentage of the remaining starting material against time for both the boronic acid and the trifluoroborate salt.

-

Compare the rates of degradation to determine the relative oxidative stability.

Protocol 3: Assessment of Thermal Stability

Objective: To determine the decomposition temperature of the solid-state compounds.

Methodology: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.

Materials:

-

Boronic acid and trifluoroborate solid samples

-

TGA instrument

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into the TGA sample pan.

-

Heat the sample under a continuous flow of nitrogen.

-

Apply a linear heating ramp (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 400 °C or higher).

-

Record the mass of the sample as a function of temperature.

Data Analysis:

-

The TGA thermogram will show the percentage of weight loss versus temperature.

-

The onset temperature of significant weight loss is identified as the decomposition temperature.[1]

Conclusion and Recommendations

The evidence overwhelmingly demonstrates that potassium organotrifluoroborates are significantly more stable reagents than their corresponding boronic acids.[1] Their robustness against hydrolysis, oxidation, and dehydration makes them superior for applications that demand high purity, long-term storage, and consistent reactivity.[1][3]

For researchers, scientists, and drug development professionals, the following recommendations are provided:

-

Reagent Selection: For routine applications like Suzuki-Miyaura cross-couplings, especially in large-scale synthesis or with sensitive substrates, potassium organotrifluoroborates are the preferred reagents due to their enhanced stability and ease of handling.[1][5]

-

Storage and Handling: While many organotrifluoroborates can be stored indefinitely at room temperature, it is best practice to store all organoboron compounds in tightly sealed containers in a cool, dry, and well-ventilated place to prevent any potential for slow hydrolysis.[3][17] Boronic acids require more stringent storage conditions, often under an inert atmosphere, and should be used promptly after purification.[4]

-

Reaction Conditions: The stability of organotrifluoroborates allows for their use under a wider range of reaction conditions.[11] The in situ slow release of the boronic acid from the trifluoroborate salt under basic conditions can be advantageous, as it maintains a low concentration of the potentially unstable active species, minimizing side reactions.[15][16]

By selecting the appropriate organoboron reagent and adhering to proper handling protocols, researchers can achieve more reliable, reproducible, and efficient outcomes in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Hydrolytic stability and protodeboronation of boronic esters [era.ed.ac.uk]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of Organotrifluoroborates from Potassium Tetrafluoroborate Precursors

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborate salts have emerged as indispensable reagents in modern organic synthesis, offering remarkable stability, ease of handling, and broad reactivity. Their synthesis from readily available potassium tetrafluoroborate (B81430) or its derivatives provides a versatile and cost-effective entry into a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the core methodologies for preparing organotrifluoroborates, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthesis from Boronic Acids and Potassium Hydrogen Difluoride (KHF₂)

The most common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of corresponding boronic acids with potassium hydrogen difluoride (KHF₂). This method, pioneered by Vedejs and coworkers, is applicable to a wide range of aryl-, heteroaryl-, alkenyl-, and alkylboronic acids.

General Reaction Scheme:

R-B(OH)₂ + KHF₂ → K[R-BF₃] + 2 H₂O

The reaction is typically carried out in a mixture of methanol (B129727) and water at or below room temperature, leading to the precipitation of the desired potassium organotrifluoroborate salt, which can then be isolated by filtration.

Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids[1]

A solution of the arylboronic acid (1.0 equiv) in methanol is cooled in an ice bath. An aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 equiv) is added portion-wise to the stirred solution. The resulting mixture is stirred for a designated period, during which a precipitate forms. The solid is collected by vacuum filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to afford the potassium aryltrifluoroborate.

Quantitative Data for the Synthesis of Various Potassium Organotrifluoroborates from Boronic Acids

| Entry | Boronic Acid | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Potassium phenyltrifluoroborate | 1 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 1 | 98 |

| 3 | 4-Chlorophenylboronic acid | Potassium 4-chlorophenyltrifluoroborate | 1 | 96 |

| 4 | 1-Naphthylboronic acid | Potassium 1-naphthyltrifluoroborate | 0.5 | 92 |

| 5 | 2-Thienylboronic acid | Potassium 2-thienyltrifluoroborate | 1 | 85 |

| 6 | (E)-Styrylboronic acid | Potassium (E)-styryltrifluoroborate | 1 | 90 |

One-Pot Synthesis from Organometallic Reagents

For substrates where the corresponding boronic acid is unstable or not commercially available, a one-pot procedure starting from an organolithium or Grignard reagent is highly effective. This approach involves the in-situ formation of a boronate ester by reaction with a trialkyl borate (B1201080), followed by treatment with KHF₂ without isolation of the intermediate.

General Reaction Scheme:

-

R-X + M → R-M (where M = Li or MgX)

-

R-M + B(OR')₃ → R-B(OR')₃⁻ M⁺

-

R-B(OR')₃⁻ M⁺ + KHF₂/H₂O → K[R-BF₃]

This method is particularly useful for the synthesis of alkyl-, vinyl-, and certain aryltrifluoroborates.

Experimental Protocol: Synthesis of Potassium Isopropenyltrifluoroborate[1]

To a solution of 2-bromopropene (B1265445) (1.0 equiv) in anhydrous THF at -78 °C is added tert-butyllithium (B1211817) (2.0 equiv) dropwise. The mixture is stirred at this temperature for 30 minutes, after which trimethyl borate (1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 1 hour. A saturated aqueous solution of KHF₂ (4.0 equiv) is then added, and the mixture is stirred vigorously for 1 hour. The resulting precipitate is collected by filtration, washed with THF and ether, and dried to yield potassium isopropenyltrifluoroborate.

Quantitative Data for One-Pot Synthesis of Potassium Organotrifluoroborates

| Entry | Starting Material | Organometallic Reagent | Trialkyl Borate | Product | Yield (%) |

| 1 | Bromobenzene | n-BuLi | B(OMe)₃ | Potassium phenyltrifluoroborate | 88 |

| 2 | Vinyl Bromide | Mg | B(OMe)₃ | Potassium vinyltrifluoroborate | 85 |

| 3 | 2-Bromopropene | t-BuLi | B(OMe)₃ | Potassium isopropenyltrifluoroborate | 82 |

| 4 | Iodomethane | Mg | B(OiPr)₃ | Potassium methyltrifluoroborate | 75 |

One-Pot Synthesis from Arenes via Iridium-Catalyzed Borylation

A modern and efficient approach for the synthesis of aryltrifluoroborates directly from arenes has been developed by Hartwig and coworkers.[1][2] This one-pot method involves the iridium-catalyzed C-H borylation of an arene with bis(pinacolato)diboron (B136004) (B₂pin₂), followed by the displacement of the pinacolato group with fluoride (B91410) from KHF₂.[1][2]

General Reaction Scheme:

-

Ar-H + B₂pin₂ --[Ir catalyst]--> Ar-Bpin

-

Ar-Bpin + KHF₂ → K[Ar-BF₃]

This method offers excellent functional group tolerance and avoids the need for pre-functionalized arenes such as aryl halides.

Experimental Protocol: General One-Pot Procedure for the Synthesis of Potassium Aryltrifluoroborates from Arenes[2][3]

In a glovebox, an oven-dried vial is charged with [Ir(cod)OMe]₂ (catalyst), dtbpy (ligand), and B₂pin₂. The arene is added, followed by THF. The vial is sealed and heated. After the borylation is complete, the reaction mixture is cooled to room temperature, and a solution of KHF₂ in methanol/water is added. The mixture is stirred until precipitation is complete. The solid is collected by filtration, washed with the solvent mixture, and dried under vacuum.

Quantitative Data for the One-Pot Synthesis of Potassium Aryltrifluoroborates from Arenes

| Entry | Arene | Product | Yield (%) |

| 1 | Benzene | Potassium phenyltrifluoroborate | 85 |

| 2 | Anisole | Potassium 4-methoxyphenyltrifluoroborate | 92 |

| 3 | Toluene | Potassium 4-methylphenyltrifluoroborate | 88 |

| 4 | Chlorobenzene | Potassium 4-chlorophenyltrifluoroborate | 75 |

| 5 | Benzonitrile | Potassium 3-cyanophenyltrifluoroborate | 68 |

Conclusion

The preparation of organotrifluoroborates from potassium tetrafluoroborate-derived reagents like KHF₂ offers a robust and versatile platform for the synthesis of a vast array of stable and highly useful building blocks in organic chemistry. The choice of method, whether from boronic acids, organometallic precursors, or directly from arenes, allows for a tailored approach depending on the substrate availability and desired functional group tolerance. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the efficient and reliable synthesis of these important reagents for applications in drug discovery and materials science.

References

Potassium Tetrafluoroborate: A Versatile Precursor for Advanced Boron Compounds

A Technical Guide for Researchers and Drug Development Professionals

Potassium tetrafluoroborate (B81430) (KBF4) is a stable, white crystalline solid that serves as a crucial and versatile precursor in the synthesis of a wide array of boron-containing compounds.[1][2] Its high thermal stability and controlled reactivity make it an indispensable starting material in fields ranging from materials science and electronics to organic synthesis and pharmaceuticals.[3][4] This guide provides an in-depth overview of the applications of KBF4 as a precursor, detailing synthetic methodologies, quantitative data, and reaction pathways for the preparation of elemental boron, boron nitride, boron alloys, and organotrifluoroborates.

Physicochemical Properties of Potassium Tetrafluoroborate

This compound is an inorganic salt with the chemical formula KBF4.[1] It is characterized by its high melting point and limited solubility in water and ethanol.[5][6] These properties, summarized in the table below, contribute to its stability and handling advantages over more reactive boron sources.

| Property | Value | Reference |

| Molecular Formula | KBF4 | [5] |

| Molar Mass | 125.90 g/mol | [1] |

| Appearance | White, odorless crystalline powder | [1][5] |

| Density | 2.505 g/mL at 25 °C | [5] |

| Melting Point | 529.5 - 530 °C (decomposes) | [1][5] |

| Water Solubility | 4.4 g/L at 20 °C | [5] |

| Crystal Structure | Orthorhombic | [1] |

Synthesis of Elemental Boron

High-purity elemental boron is critical for applications in semiconductor manufacturing and high-energy materials.[7][8] One common method for its production is the metallothermic reduction of this compound, typically using an alkali or alkaline earth metal like sodium or magnesium in a molten salt system. This process leverages the high thermal stability of KBF4, which decomposes in a controlled manner to release boron.[3]

Experimental Protocol: Electroextraction of Boron from Boron Carbide using a KBF4-based Electrolyte

This protocol describes the recovery of elemental boron from boron carbide scrap via a fused salt electroextraction process, where KBF4 is a key component of the electrolyte.[8]

-

Materials: Boron carbide (B4C) scrap, potassium chloride (KCl), potassium fluoride (KF), this compound (KBF4).

-

Electrolyte Preparation: Prepare a molten salt electrolyte consisting of KCl, KF, and KBF4. The addition of KBF4 provides the B(III) ions necessary for electrodeposition.[8]

-

Procedure:

-

Conduct the electroextraction experiments in a suitable high-temperature furnace at an optimized temperature of 860 °C.[8]

-

Use a cathode current density of 24.4 A/dm².[8]

-

Vary the electrolysis time between 3 and 24 hours to study the deposition kinetics.[8]

-

After electrolysis, cool the cell and separate the deposited boron from the solidified salt matrix.

-

-

Purification: Wash the product to remove residual salts. Oxygen and carbon are often the major impurities.[8]

| Parameter | Value | Reference |

| Electrolyte | KCl-KF-KBF4 | [8] |

| Temperature | 860 °C | [8] |

| Cathode Current Density | 24.4 A/dm² | [8] |

| Achieved Purity | ~92-98 wt. % | [8] |

| Current Efficiency | 86.5% | [8] |

Synthesis of Boron Nitride (BN)

This compound is a precursor for producing boron nitride (BN), a material known for its exceptional thermal conductivity and electrical insulation properties, making it valuable in electronics for heat dissipation applications.[3][7] The synthesis often involves the reaction of KBF4 with a nitrogen source, such as sodium azide (B81097) (NaN3) or lithium nitride (Li3N), in a solid-state reaction.

Experimental Protocol: Solid-State Synthesis of Boron Nitride

This protocol is a typical example for the synthesis of crystalline boron nitride from KBF4 and sodium azide.

-

Materials: this compound (KBF4), sodium azide (NaN3), helium (He) gas. All reagents should be used as received in a dry environment.

-

Procedure:

-

In a helium-filled dry box, combine KBF4 and NaN3 in a screw-top stainless steel reactor.

-

A typical reaction might involve a 20 mmol scale.

-

The reaction is a self-propagating high-temperature synthesis (SHS), where the reaction flame propagates through the solid mixture.[9]

-

After the reaction is complete and the reactor has cooled, the product is recovered.

-

The central portion of the product, which accounts for most of the yield, is washed to remove salt byproducts.

-

| Parameter | Reactants | Yield | Reference |

| Reaction Scale | NaBF4 + 3NaN3 (2 mmol) | 45% | |

| Reaction Scale | NaBF4 + 3NaN3 (20 mmol) | 70% |

(Note: The reference uses NaBF4, but the protocol is analogous for KBF4.)

Role in Metallurgy: Preparation of Boron Alloys

In metallurgy, KBF4 is used to introduce boron into aluminum and magnesium alloys.[10][11] It acts as a component in grain refining fluxes, improving the mechanical properties of the final alloy. The process involves the in-situ reduction of KBF4 by the molten metal, typically aluminum.

The reaction is: 2KBF4 + 3Al → AlB2 + 2KAlF4.[11]

Experimental Protocol: Boron Addition to 6063 Aluminum Alloy

This protocol describes a method for adding a small amount of boron to a 6063 aluminum alloy melt.[11]

-

Materials: KBF4 (98.0 mass%), commercial-purity aluminum powder (>99.7 mass%, 30 µm particle size), aluminum foil, 6063 aluminum alloy melt.[11]

-

Procedure:

-

Weigh and mix KBF4 and aluminum powder.

-

Wrap the mixed powder in aluminum foil and place it in a phosphorizer.

-

Immerse the phosphorizer into a molten 6063 aluminum alloy bath.

-

Maintain the melt temperature between 720 °C and 860 °C.[11]

-

The boron recovery rate is dependent on the amount of aluminum powder in the mix and the melt temperature.[11]

-

| Melt Temperature | Boron Recovery Rate | Reference |

| 720 - 860 °C | Up to 90% (optimized) | [11] |

Precursor for Organotrifluoroborates in Drug Development

In the pharmaceutical industry and organic synthesis, potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents.[12][13][14] They are air- and moisture-stable surrogates for boronic acids, which can be difficult to handle.[15] KBF4 is not the direct precursor in this case; rather, its chemistry enables the creation of these valuable compounds from boronic acids using potassium hydrogen fluoride (KHF2), a related fluoroborate salt.[13][14] Organotrifluoroborates are widely used in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery.[12]

The general synthesis involves treating a boronic acid with KHF2.[14] R-B(OH)2 + 2KHF2 → K[R-BF3] + KF + 2H2O

Experimental Protocol: General Synthesis of Potassium Phenyltrifluoroborate

This protocol is based on the highly efficient method developed by Vedejs et al. for converting boronic acids to their corresponding potassium trifluoroborate salts.[14]

-

Materials: Phenylboronic acid, potassium hydrogen fluoride (KHF2), methanol, water.

-

Procedure:

-

Dissolve phenylboronic acid in methanol in a flask.

-

In a separate container, prepare a saturated aqueous solution of KHF2.

-

Add the KHF2 solution to the boronic acid solution with stirring.

-

A white precipitate of potassium phenyltrifluoroborate will form.

-

Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Isolate the product by vacuum filtration.

-

Wash the solid with cold methanol and then diethyl ether to remove impurities.

-

Dry the product under vacuum.

-

This straightforward procedure allows for the creation of stable borofragments that can be used to discover inhibitors for enzymes, a critical step in drug development.[16] KBF4 also finds direct use in the pharmaceutical industry as a fluorinating agent, in the preparation of radiopharmaceuticals (e.g., for PET imaging), and in the synthesis of ion exchange resins for drug purification.[17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. How this compound (KBF4) Powers the Electronics Industry: Key Principles and Advantages - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 14075-53-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. How this compound (KBF4) is Used in the Electronics Industry: Applications and Benefits - FSSF Chemical [fssf-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Facile synthesis of borofragments and their evaluation in activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols: Potassium Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability and tendency for protodeboronation can pose significant challenges. Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies their handling and storage.[1][2] These crystalline solids are readily prepared and can often be utilized in near-stoichiometric amounts, thereby improving the atom economy of the reaction.[1][3] This document provides detailed application notes and protocols for the use of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several distinct advantages over their boronic acid and boronate ester counterparts:

-

Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions.[2][4][5]

-

Ease of Handling: Their solid nature and stability make them easier to handle and weigh compared to often hygroscopic or unstable boronic acids.[2]

-